Pagoclone

GABAA receptor pharmacology anxiolytic drug discovery subtype selectivity

Pagoclone delivers unique GABAA pharmacology: high-affinity partial agonism at α1,α2,α5 with full agonism at α3 (Ki 0.7–9.1 nM). Unlike zopiclone or zolpidem, its profile avoids sedation confounds, enabling clean anxiolytic mechanism studies. Active metabolite 5′-hydroxy pagoclone adds distinct in vivo α1 effects. Clinically validated (EXPRESS trial; PET occupancy 11–15%). Essential for abuse liability, PET occupancy, and motor circuit research. Procure the authentic reference standard.

Molecular Formula C23H22ClN3O2
Molecular Weight 407.9 g/mol
CAS No. 133737-48-1
Cat. No. B163018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePagoclone
CAS133737-48-1
Synonyms2-(7-chloro-1.8-naphthyridin-2-yl)-2,3-dihydro-3-(5-methyl-2-oxohexyl)-1H-isoindol-1-one
pagoclone
RP 62955
Molecular FormulaC23H22ClN3O2
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl
InChIInChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3
InChIKeyHIUPRQPBWVEQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pagoclone (CAS 133737-48-1) Cyclopyrrolone Partial GABAA Agonist: Baseline Profile for Research Procurement


Pagoclone (CAS 133737-48-1, also designated RP-59037) is a cyclopyrrolone derivative that functions as a partial agonist at the benzodiazepine binding site of the gamma-aminobutyric acid type A (GABAA) receptor [1]. It was synthesized by Rhone-Poulenc Rorer and belongs to the nonbenzodiazepine class, structurally related to zopiclone and eszopiclone [2]. Unlike full benzodiazepine agonists, pagoclone exhibits subtype-selective partial agonism, binding with high and approximately equivalent affinity (Ki = 0.7–9.1 nM) to recombinant human GABAA receptors containing α1, α2, α3, or α5 subunits, but demonstrates differential intrinsic efficacy across these subtypes [1]. The compound has been evaluated clinically for panic disorder and persistent developmental stuttering, though it was never commercialized as a pharmaceutical [3].

Why Pagoclone (CAS 133737-48-1) Cannot Be Substituted by Generic Cyclopyrrolones or Benzodiazepines


Generic substitution of Pagoclone with other cyclopyrrolones (e.g., zopiclone) or benzodiazepines (e.g., diazepam) is scientifically unjustified due to distinct pharmacological profiles that directly impact research outcomes. Pagoclone exhibits a unique combination of high affinity across all four diazepam-sensitive GABAA receptor subtypes (α1, α2, α3, α5) while functioning as a partial agonist at α1-, α2-, and α5-containing receptors and a full agonist at α3-containing receptors [1]. This contrasts sharply with zopiclone, which acts as a full agonist with pronounced sedative effects, and zolpidem, which is highly α1-selective . Furthermore, the major active metabolite 5′-hydroxy pagoclone, present at 10–20-fold higher concentrations than the parent in rodent models, exhibits substantially greater efficacy at α1-containing receptors, contributing to a complex pharmacodynamic profile not replicated by other compounds [1]. These differences in subunit selectivity, intrinsic efficacy, and metabolite activity preclude reliable cross-extrapolation of experimental data and necessitate compound-specific sourcing.

Quantitative Differentiation of Pagoclone (CAS 133737-48-1) from Key Comparators


GABAA Receptor Subunit Binding Affinity and Intrinsic Efficacy Profile

Pagoclone demonstrates high-affinity binding across multiple GABAA receptor subunits with a Ki range of 0.7–9.1 nM, but exhibits partial agonist activity at α1, α2, and α5 subtypes while acting as a full agonist at α3-containing receptors [1]. In contrast, zolpidem displays marked selectivity, with Ki values of 20 nM for α1, 400 nM for α2/α3, and ≥5000 nM for α5, and functions as a full agonist . This differential efficacy profile—partial agonism at α1 (associated with sedation) and full agonism at α3 (associated with anxiolysis)—is not observed with full benzodiazepine agonists like diazepam, which act non-selectively as full agonists across subtypes [2].

GABAA receptor pharmacology anxiolytic drug discovery subtype selectivity

Clinical Efficacy in Persistent Developmental Stuttering: Pagoclone vs. Placebo

In an 8-week randomized, double-blind, placebo-controlled Phase II trial (NCT00216255) involving 132 adults with persistent developmental stuttering, pagoclone produced an average 19.4% reduction in the percentage of syllables stuttered (%SS), compared to a 5.1% reduction in the placebo group [1]. This represents a 3.8-fold greater reduction in stuttering frequency with pagoclone versus placebo. Furthermore, during a subsequent 1-year open-label extension, the reduction in %SS reached 40% [1]. No approved pharmacotherapy exists for stuttering, making this quantitative effect size a key differentiator for research applications.

speech fluency stuttering pharmacotherapy clinical trial outcomes

Abuse Potential Profile: Pagoclone vs. Diazepam

A double-blind, placebo-controlled study in 23 healthy recreational drug users evaluated the abuse potential of pagoclone (1.2 mg and 4.8 mg) versus diazepam (30 mg) using standardized subjective rating scales. On most measures of abuse potential, pagoclone 4.8 mg was rated as similar to diazepam 30 mg, with both drugs increasing ratings of 'good effects' and 'drug liking' [1]. However, pagoclone produced fewer sedative-like effects on select measures and induced some adverse mood effects that may limit recreational appeal [1]. These findings indicate that while pagoclone shares abuse liability with diazepam at supratherapeutic doses, its partial agonist profile yields a distinct subjective effect spectrum.

abuse liability subjective drug effects GABAA partial agonism

In Vivo Pharmacological Activity and Metabolite Contribution

In rodent studies, pagoclone (3 mg/kg p.o.) produced significant anxiolytic-like activity in the elevated plus maze but also induced sedation as measured by reduced total distance traveled in locomotor assays [1]. Notably, the major metabolite 5′-hydroxy pagoclone was present at 10–20-fold higher plasma and brain concentrations than the parent compound in these studies and demonstrated considerably greater efficacy at α1-containing GABAA receptors compared to pagoclone [1]. The metabolite itself produced both anxiolytic-like activity and sedation at doses of 0.3–3 mg/kg p.o. [1]. This pharmacokinetic-pharmacodynamic relationship—where a more efficacious metabolite drives in vivo effects—distinguishes pagoclone from directly active comparators like diazepam, which lack a similarly potent active metabolite.

metabolite pharmacology in vivo efficacy pharmacokinetic-pharmacodynamic relationship

GABAA Receptor Occupancy Measured by [11C]Flumazenil PET

A proof-of-concept [11C]flumazenil positron emission tomography (PET) study in humans demonstrated that pagoclone (0.4 mg) achieved 11–15% occupancy of central benzodiazepine receptors, confirming its action as a partial agonist in vivo [1]. In comparison, lorazepam, a full agonist, requires only 6–9% receptor occupancy to produce detectable pharmacological effects [1]. This indicates that pagoclone occupies a greater fraction of receptors to achieve a given functional response, consistent with its partial agonist classification. The study further validated that pagoclone reduces [11C]flumazenil uptake in a dose-dependent manner, with maximum occupancy reached at <10 mg [1].

receptor occupancy PET imaging partial agonism in vivo

Research and Industrial Application Scenarios for Pagoclone (CAS 133737-48-1) Based on Differentiated Evidence


Mechanistic Studies of GABAA Subtype-Selective Partial Agonism

Pagoclone serves as an essential tool compound for investigating the functional consequences of partial agonism at α1-, α2-, and α5-containing GABAA receptors with full agonism at α3. Its high pan-subtype affinity (Ki 0.7–9.1 nM) and differential intrinsic efficacy enable precise dissection of the roles of specific GABAA subunits in anxiolysis, sedation, and cognition. Unlike full agonists (e.g., diazepam) or highly α1-selective compounds (e.g., zolpidem), pagoclone's unique efficacy profile allows researchers to probe the therapeutic window between anxiolytic and sedative effects [1].

Speech Fluency and Motor Control Research

The statistically significant 19.4% reduction in stuttered syllables (vs. 5.1% placebo) observed in the Phase II EXPRESS trial [2] positions pagoclone as a validated reference compound for preclinical and clinical research into the neuropharmacology of speech fluency. Studies examining GABAA modulation of basal ganglia-thalamocortical motor circuits, or developing animal models of stuttering, can utilize pagoclone to establish positive control benchmarks and explore dose-response relationships for fluency enhancement.

Abuse Liability and Subjective Effects Profiling

Pagoclone's abuse potential profile, quantitatively similar to diazepam 30 mg at a 4.8 mg dose but with distinct subjective effects (fewer sedative-like effects, more adverse mood effects) [3], makes it a valuable comparator in addiction research. Studies designed to differentiate abuse liability based on GABAA intrinsic efficacy or to screen novel compounds with reduced abuse potential can employ pagoclone as a partial agonist benchmark against full agonist controls.

Receptor Occupancy and Pharmacodynamic Modeling

The PET-validated partial agonist profile of pagoclone—achieving 11–15% receptor occupancy with attenuated functional response compared to lorazepam's 6–9% effect threshold [4]—supports its use in translational research linking in vitro efficacy measures to in vivo receptor occupancy and behavioral outcomes. Pagoclone can serve as a calibration compound for occupancy-effect models and for validating novel PET tracers targeting the benzodiazepine site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pagoclone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.